molecular formula C19H21NO5 B1255964 N-trans-feruloyl-4'-O-methyldopamine CAS No. 78510-20-0

N-trans-feruloyl-4'-O-methyldopamine

Cat. No.: B1255964
CAS No.: 78510-20-0
M. Wt: 343.4 g/mol
InChI Key: ACSWAJLDOHJFNA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trans-feruloyl-4'-O-methyldopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of ferulic acid with 4'-O-methyldopamine. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of cinnamamides, a member of guaiacols and a secondary carboxamide. It derives from a ferulic acid.
N-trans-Feruloyl-4-O-methyldopamine belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated. N-trans-Feruloyl-4-O-methyldopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-trans-feruloyl-4-O-methyldopamine is primarily located in the cytoplasm. N-trans-Feruloyl-4-O-methyldopamine can be biosynthesized from ferulic acid. Outside of the human body, N-trans-feruloyl-4-O-methyldopamine can be found in cereals and cereal products. This makes N-trans-feruloyl-4-O-methyldopamine a potential biomarker for the consumption of this food product.

Properties

CAS No.

78510-20-0

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-17-7-4-14(11-16(17)22)9-10-20-19(23)8-5-13-3-6-15(21)18(12-13)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+

InChI Key

ACSWAJLDOHJFNA-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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